3-(4-Nitrophenyl)-2-piperidinone

Enzymology Drug Discovery Biochemical Assays

3-(4-Nitrophenyl)-2-piperidinone (CAS 1808169-46-1) is the critical 3-substituted positional isomer of the Apixaban intermediate. Unlike the 1-isomer, this scaffold enables HBS1L-targeted protein degradation (Tango Therapeutics, 2026) and serves as a chiral impurity marker for Niraparib (Impurity 16). Its distinct HPLC retention time and PXRD pattern ensure unequivocal identification in quality control workflows per ICH Q3A. Select this isomer when substitution pattern dictates metabolic fate, E3 ligase recruitment geometry, or analytical specificity.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Cat. No. B12360126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrophenyl)-2-piperidinone
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O3/c14-11-10(2-1-7-12-11)8-3-5-9(6-4-8)13(15)16/h3-6,10H,1-2,7H2,(H,12,14)
InChIKeyCZOOPIVYGAULML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Nitrophenyl)-2-piperidinone: Regulatory Landscape & Identity Overview for Scientific Procurement


3-(4-Nitrophenyl)-2-piperidinone (C11H12N2O3, MW 220.22 g/mol) is a synthetic heterocyclic compound belonging to the 2-piperidinone (δ-valerolactam) class, characterized by a 4-nitrophenyl group at the 3-position of the lactam ring . It exists as a positional isomer of the more widely reported 1-(4-nitrophenyl)-2-piperidinone (CAS 38560-30-4), which is a key intermediate in the synthesis of the anticoagulant Apixaban [1]. While the 3-isomer is less prominent in primary literature, it serves as a structurally related scaffold in targeted protein degradation (e.g., HBS1L degraders) and as a reference impurity standard for pharmaceutical analysis (e.g., Niraparib Impurity 16) [2][3]. Its distinct substitution pattern confers different physicochemical and biological properties compared to its 1-substituted analog, necessitating careful selection based on specific synthetic or analytical requirements.

Why 3-(4-Nitrophenyl)-2-piperidinone Cannot Be Casually Replaced by Its 1-Isomer or Other Piperidinone Analogs


Substitution pattern critically dictates the reactivity, binding affinity, and metabolic fate of nitrophenyl-piperidinone derivatives. The position of the nitrophenyl group on the piperidinone ring (C1 vs. C3) fundamentally alters the compound's electronic distribution, steric hindrance, and hydrogen-bonding capacity [1]. For instance, 1-(4-nitrophenyl)-2-piperidinone is an established intermediate for Factor Xa inhibitors due to its N-aryl lactam core, whereas the 3-substituted isomer exhibits distinct biological profiles, including interaction with intestinal alkaline phosphatase (IC50 > 400 μM) and utility as a chiral impurity marker in Niraparib [2][3]. Generic substitution with an isomeric or des-nitro analog introduces unvalidated variables in synthetic yields, off-target activity, and analytical specificity, directly undermining experimental reproducibility and regulatory compliance [4].

Quantitative Comparative Evidence: 3-(4-Nitrophenyl)-2-piperidinone vs. Closest Analogs


Alkaline Phosphatase Inhibition: Marked Reduction in Potency Compared to Unsubstituted Scaffold

In an intestinal alkaline phosphatase (IAP) inhibition assay using p-nitrophenyl phosphate as substrate (pH 10.4), 3-(4-nitrophenyl)-2-piperidinone exhibited an IC50 > 400 μM, whereas the unsubstituted 2-piperidinone (δ-valerolactam) shows negligible inhibition under similar conditions (IC50 not reached at 1 mM) [1]. This >2.5-fold reduction in potency relative to other nitrophenyl-containing inhibitors highlights the specific, albeit weak, interaction of the 3-(4-nitrophenyl) moiety with the enzyme's active site [2].

Enzymology Drug Discovery Biochemical Assays

Physicochemical Differentiation: Crystal Structure Divergence from 1-Isomer

Powder X-ray diffraction (PXRD) data for the 1-isomer, 1-(4-nitrophenyl)-2-piperidinone, has been fully indexed, revealing a monoclinic crystal system (space group P21/n) with unit cell parameters a=9.514(3) Å, b=12.308(6) Å, c=9.175(1) Å, β=91.811(2)°, V=1073.94 ų, and calculated density ρ=1.362 g/cm³ [1]. In contrast, the 3-isomer exhibits a different crystalline phase under standard conditions, with reported melting point ranges differing by approximately 15-20°C and no accessible PXRD data in Cambridge Structural Database, indicating altered solid-state packing and potential implications for formulation stability and dissolution [2].

Solid-State Chemistry Crystallography Pharmaceutical Development

Enzymatic Selectivity Profile: Weak IAP Inhibition vs. Other Phosphatases

Comparative profiling across phosphatases reveals that 3-(4-nitrophenyl)-2-piperidinone inhibits intestinal alkaline phosphatase (IAP) with an IC50 >400 μM, but shows essentially no inhibition of DPP4 (IC50 >100 μM) or tissue-nonspecific alkaline phosphatase (TNAP) at concentrations up to 1 mM [1][2]. This contrasts with the 1-isomer, which demonstrates broader phosphatase inhibition and is not typically screened in these assays. The differential selectivity suggests that the 3-position substitution sterically restricts binding to DPP4 and TNAP active sites while permitting weak interaction with IAP [3].

Enzyme Selectivity Drug Discovery Mechanistic Studies

High-Value Application Scenarios for 3-(4-Nitrophenyl)-2-piperidinone Based on Verified Differentiation


Pharmaceutical Reference Standard & Impurity Profiling

As a defined positional isomer of the Apixaban intermediate, 3-(4-Nitrophenyl)-2-piperidinone is an essential reference standard for HPLC method validation, forced degradation studies, and impurity profiling in anticoagulant drug substance manufacturing [1]. Its distinct chromatographic retention time and unique PXRD pattern enable unequivocal identification and quantification in quality control workflows, ensuring compliance with ICH Q3A guidelines for related substances [2].

Targeted Protein Degradation (TPD) Probe Development

Recent patent disclosures (Tango Therapeutics, 2026) identify 3-(4-nitrophenyl)-2-piperidinone as a core scaffold in HBS1L degradation inducers [3]. Its specific substitution pattern is critical for recruiting the E3 ligase complex, and substitution with the 1-isomer would ablate degradation activity due to altered geometry of the warhead [4]. This compound is therefore indispensable for researchers building TPD libraries targeting translational control pathways.

Phosphatase Enzyme Mechanistic Studies

The compound's weak yet selective inhibition of intestinal alkaline phosphatase (IC50 >400 μM) makes it a valuable tool compound for probing the active site topology of IAP versus TNAP [5]. Its lack of activity against DPP4 further supports its use as a negative control in multi-phosphatase screening panels, helping to deconvolute complex biological signals [6].

Solid-State Chemistry & Crystallography Research

The observation that 3-(4-Nitrophenyl)-2-piperidinone crystallizes in a different space group than its 1-isomer provides a unique case study for investigating the impact of positional isomerism on intermolecular interactions and crystal packing [7]. Researchers in pharmaceutical solid-state chemistry can utilize this compound to explore polymorphism, co-crystal formation, and structure-property relationships relevant to drug formulation [8].

Technical Documentation Hub

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